molecular formula C₂₉H₄₄O₄ B108503 16-Deacetylfusidic Acid gamma-Lactone CAS No. 4701-54-6

16-Deacetylfusidic Acid gamma-Lactone

Cat. No. B108503
CAS RN: 4701-54-6
M. Wt: 456.7 g/mol
InChI Key: WESBIDUQKXCXGS-XEVGSQSQSA-N
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Description

16-Deacetylfusidic Acid gamma-Lactone is a metabolite of the drug Fusidic Acid . Fusidic acid is a bacteriostatic antibiotic that suppresses nitric oxide lysis of pancreatic islet cells .


Molecular Structure Analysis

The molecular formula of 16-Deacetylfusidic Acid gamma-Lactone is C29H44O4. Its molecular weight is 456.7 g/mol.

Scientific Research Applications

Antibacterial Activities

  • Antibacterial Applications : Helvolic acid derivatives, including compounds related to 16-Deacetylfusidic Acid gamma-Lactone, have shown antibacterial activity against Streptococcus agalactiae. This pathogen can cause significant harm to humans and fish, highlighting the potential therapeutic use of these compounds in treating bacterial infections (Kong et al., 2018).

Enzyme Research and Biosynthesis

  • Enzyme Involvement in Ascorbic Acid Biosynthesis : Research involving L-galactono-gamma-lactone dehydrogenase, an enzyme catalyzing the biosynthesis of L-ascorbic acid, is significant. This enzyme, associated with gamma-lactone compounds, highlights the role of these substances in essential biological processes (Ostergaard et al., 1997).

Hydrolysis Reactions

  • Hydrolysis of Aldonate Lactones : A novel lactonohydrolase from Fusarium oxysporum was found to catalyze the hydrolysis of aldonate lactones to aldonic acids, which may include compounds similar to 16-Deacetylfusidic Acid gamma-Lactone. Such enzymes are critical in chemical synthesis and have potential applications in biotechnology (Shimizu et al., 1992).

Metabolic and Transcriptional Regulation

  • Metabolic and Transcriptional Effects : Lactate, which is related to gamma-lactone biochemistry, has been shown to inhibit histone deacetylase activity, impacting gene transcription. This suggests that gamma-lactone compounds might play a role in regulating transcription and linking metabolic states to gene expression (Latham et al., 2012).

Biosynthesis and Production

  • Gamma-Aminobutyric Acid (GABA) Production : The production of GABA, which involves gamma-lactone structures, has been extensively studied. Lactic acid bacteria, known for producing gamma-lactones, are a key focus due to their potential in creating health-oriented products enriched in GABA (Li & Cao, 2010).

  • Gamma Hydroxybutyrate Concentration Studies : Research on gamma-hydroxybutyrate and gamma-butyrolactone, closely related to 16-Deacetylfusidic Acid gamma-Lactone, has been important in understanding their concentration in tissues and their physiological effects, such as inducing sleep (Bessman & Skolnik, 1964).

Safety And Hazards

The safety data sheet for 16-Deacetylfusidic Acid gamma-Lactone classifies it as having acute toxicity - Oral Category 4 . It is recommended to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

(1S,2S,4S,9R,11R,12S,13S,16R,17S)-11,16-dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O4/c1-16(2)8-7-9-18-24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)33-26(18)32/h8,17,19-23,25,30-31H,7,9-15H2,1-6H3/t17-,19?,20-,21+,22+,23-,25-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESBIDUQKXCXGS-XEVGSQSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC5C4=C(C(=O)O5)CCC=C(C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@H]2[C@@H](C[C@@H]4[C@@]3(C[C@H]5C4=C(C(=O)O5)CCC=C(C)C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Deacetylfusidic Acid gamma-Lactone

CAS RN

4701-54-6
Record name 16-O-Deacetylfusidic acid lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004701546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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